molecular formula C22H21Br2P B1598108 (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide CAS No. 53142-03-3

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide

Cat. No.: B1598108
CAS No.: 53142-03-3
M. Wt: 476.2 g/mol
InChI Key: XJFIFZYWUOWAPZ-ASTDGNLGSA-M
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Description

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is an organophosphorus compound with the molecular formula C22H20BrP It is a phosphonium salt that features a bromobut-2-en-1-yl group attached to a triphenylphosphonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobut-2-en-1-yl bromide. The reaction typically occurs in the presence of a base such as sodium carbonate at low temperatures (around 2°C) to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its reactivity with nucleophiles to form new phosphonium salts. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in the formation of pyrazoline derivatives, the compound acts as an electrophile, reacting with nucleophilic hydrazines to form the desired products .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromobut-2-en-1-yl)triphenylphosphonium chloride
  • (4-Bromobut-2-en-1-yl)triphenylphosphonium iodide

Uniqueness

(4-Bromobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific reactivity and the types of products it forms. Its ability to undergo cyclization reactions to form pyrazoline derivatives distinguishes it from other similar phosphonium salts .

Properties

CAS No.

53142-03-3

Molecular Formula

C22H21Br2P

Molecular Weight

476.2 g/mol

IUPAC Name

[(E)-4-bromobut-2-enyl]-triphenylphosphanium;bromide

InChI

InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/p-1/b11-10+;

InChI Key

XJFIFZYWUOWAPZ-ASTDGNLGSA-M

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

SMILES

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

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